4-fluorophenyl phenylcarbamate
Overview
Description
4-fluorophenyl phenylcarbamate, also known as 4-FPPhC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of phenylcarbamate and has a fluorine atom attached to the phenyl ring, which makes it a unique compound with distinct properties.
Scientific Research Applications
Cardiovascular Research
4-Fluorophenyl phenylcarbamate derivatives have been explored in cardiovascular research. Goněc et al. (2008) synthesized aryloxyaminopropanols with variations in alkyl substitution of phenylcarbamate for potential impact on cardiovascular functions like hypertension and ischemic cardiac disease. These compounds exhibited beta-antiadrenergic and vasodilatative activities in vitro, impacting heart rate and response to isoprenaline in guinea pig atria and rat aorta strips (Goněc, Račanská, & Csöllei, 2008).
Pharmacological Evaluation
Kráľová et al. (2018) evaluated phenylcarbamic acid derivatives, including 4-fluorophenyl phenylcarbamate, for their effects on cardiovascular functions. These compounds were analyzed for antiarrhythmic efficacy and effects on heart rate and arterial contraction in rats. The study found varying efficacy related to the chemical structure, indicating the potential for further pharmacological research (Kráľová, Račanská, Vicenova, Boselova, Malík, & Stankovičová, 2018).
Radiopharmaceutical Synthesis
Olma, Ermert, and Coenen (2006) explored the synthesis of 4-[18F]fluorophenylurea derivatives for potential use in radiopharmaceutical applications. The study focused on the efficient synthesis of these compounds, which could have implications in medical imaging and diagnostics (Olma, Ermert, & Coenen, 2006).
Nanotechnology
Chen et al. (2007) investigated the supramolecular assembly of fluorinated carbamate derivatives, including 4-fluorophenyl phenylcarbamate, in the context of nanotechnology. They explored the formation of nanostructures like nanofibers and nanospirals, which have implications in materials science and engineering (Chen, Ma, Zhang, Hu, & Liu, 2007).
Antitubercular Agents
Khunt et al. (2012) synthesized a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles, including derivatives of 4-fluorophenyl phenylcarbamate, and evaluated them for antitubercular activity. This study is significant for the development of new treatments against tuberculosis (Khunt, Khedkar, Chawda, Chauhan, Parikh, & Coutinho, 2012).
properties
IUPAC Name |
(4-fluorophenyl) N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRANMUJLVDMWPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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